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Serine Hydrolase Inhibitor-6

Cat. No.: B12054607
M. Wt: 375.4 g/mol
InChI Key: XDOBWZXGKJLKIY-UHFFFAOYSA-N
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Description

Diverse Roles of Serine Hydrolases in Biological Systems

Serine hydrolases are integral to virtually all aspects of mammalian physiology and are also critical in the life cycles of bacteria and viruses. nih.gov

Serine hydrolases are broadly categorized into two main groups: serine proteases and metabolic serine hydrolases. pnas.org The former primarily cleave peptide bonds in proteins, while the latter act on smaller molecules and lipids. nih.gov

The defining feature of these enzymes is a highly conserved catalytic mechanism centered around a nucleophilic serine residue located in the active site. nih.govmdpi.com This serine is typically part of a catalytic triad (B1167595), which also includes a histidine and an aspartate residue. The catalytic cycle proceeds through a two-step "ping-pong" mechanism. First, the activated serine attacks the carbonyl carbon of the substrate, forming a covalent acyl-enzyme intermediate and releasing the first product. In the second step, a water molecule hydrolyzes this intermediate, releasing the second product and regenerating the active enzyme. nih.gov

The functional diversity of serine hydrolases is vast, with members of this superfamily playing key roles in:

Digestion: Enzymes like trypsin and chymotrypsin (B1334515) are essential for breaking down dietary proteins. nih.gov

Blood Coagulation: A cascade of serine proteases, including thrombin and Factor Xa, is central to the formation of blood clots. nih.gov

Nervous System Signaling: Acetylcholinesterase, a well-known serine hydrolase, terminates neurotransmission by breaking down the neurotransmitter acetylcholine. Other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), are key regulators of the endocannabinoid system. nih.gov

Inflammation: Various serine hydrolases are involved in the inflammatory response. enamine.net

Metabolism: These enzymes are crucial for lipid metabolism, including the breakdown and synthesis of fats. nih.govscbt.com

Given their central role in so many biological processes, it is not surprising that the dysregulation of serine hydrolase activity is implicated in a wide range of diseases. pnas.org For example:

Cancer: Altered activity of certain serine hydrolases has been linked to tumor growth and metastasis. nih.gov

Neurological Disorders: Dysregulation of serine hydrolases in the brain is associated with conditions like Alzheimer's disease and Parkinson's disease.

Metabolic Syndrome: The serine hydrolase α/β hydrolase domain 6 (ABHD6) has been identified as a critical regulator of the metabolic syndrome, with its inhibition showing potential for treating obesity, nonalcoholic fatty liver disease, and type II diabetes. nih.gov

Infectious Diseases: Serine hydrolases are essential for the replication and virulence of many pathogens. nih.gov

Immune System Disorders: Serine protease inhibitor 6 (Spi6), a protein that inhibits the serine protease granzyme B, is crucial for protecting cytotoxic T cells from self-inflicted damage during an immune response. nih.govnih.gov

Rationale for the Development of Serine Hydrolase Inhibitors within the Context of Chemical Biology

The critical involvement of serine hydrolases in numerous diseases has made them attractive targets for therapeutic intervention. pnas.org The development of inhibitors for these enzymes is a major focus of chemical biology and drug discovery. researchgate.net

The primary goals for developing serine hydrolase inhibitors are:

Therapeutic Agents: Many clinically approved drugs are serine hydrolase inhibitors. For instance, inhibitors of dipeptidyl peptidase-4 (DPP-4) are used to treat type 2 diabetes, and acetylcholinesterase inhibitors are used for Alzheimer's disease. nih.gov

Chemical Probes: Selective inhibitors are invaluable tools for studying the specific functions of individual serine hydrolases. Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique that uses active site-directed probes to globally profile the activity of serine hydrolases in complex biological systems. This approach has been instrumental in identifying novel functions for these enzymes and in the discovery of selective inhibitors. pnas.orgnih.gov

A significant challenge in this field is achieving selectivity, as inhibitors must distinguish between a large number of related enzymes to avoid off-target effects. pnas.org Research efforts are focused on designing inhibitors with unique chemical scaffolds that can target individual serine hydrolases with high potency and specificity. researchgate.netacs.org Carbamates are one class of compounds that have been extensively explored as serine hydrolase inhibitors due to their ability to covalently modify the active site serine. nih.gov

While specific research on "Serine Hydrolase Inhibitor-6" is not currently available, its name suggests it belongs to a class of molecules designed to interact with this important enzyme superfamily. Further research would be necessary to elucidate its specific targets, mechanism of action, and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24F3N3O3 B12054607 Serine Hydrolase Inhibitor-6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24F3N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

tert-butyl N-methyl-N-[2-[methyl-[[4-(trifluoromethyl)phenyl]carbamoyl]amino]ethyl]carbamate

InChI

InChI=1S/C17H24F3N3O3/c1-16(2,3)26-15(25)23(5)11-10-22(4)14(24)21-13-8-6-12(7-9-13)17(18,19)20/h6-9H,10-11H2,1-5H3,(H,21,24)

InChI Key

XDOBWZXGKJLKIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Mechanistic Elucidation of Serine Hydrolase Inhibition, with Consideration for Serine Hydrolase Inhibitor 6 Chemotype

Covalent Inhibition Strategies and Acyl-Enzyme Intermediate Formation

A predominant strategy for inhibiting serine hydrolases involves covalent modification of the catalytic serine residue. enamine.net The catalytic mechanism of these enzymes proceeds through a two-step process involving a covalent acyl-enzyme intermediate. nih.govnih.govnih.gov Initially, the active site serine, activated by a catalytic triad (B1167595) (typically Ser-His-Asp), performs a nucleophilic attack on the substrate's carbonyl carbon. nih.govyoutube.com This forms a transient tetrahedral intermediate which then collapses to release the first product, leaving the acyl portion of the substrate covalently attached to the serine residue. nih.govyoutube.com In the second step, a water molecule hydrolyzes this acyl-enzyme bond, releasing the second product and regenerating the active enzyme. nih.govwikipedia.org

Covalent inhibitors exploit this mechanism by presenting a reactive group (an electrophilic "warhead") that, once attacked by the catalytic serine, forms a highly stable or irreversible covalent bond, thus inactivating the enzyme. nih.govpatsnap.comquizlet.com

Mechanism-Based Inhibition: Substrate-like and Irreversible Binding

Mechanism-based inhibitors, also known as suicide inhibitors, are a sophisticated class of covalent inhibitors. youtube.com These compounds are designed to mimic the enzyme's natural substrate. mdpi.com Initially, they bind to the active site non-covalently, similar to a substrate. quizlet.com The enzyme then begins its normal catalytic cycle, but in the process, it unmasks a highly reactive chemical group within the inhibitor molecule. nih.govyoutube.com This newly formed reactive species then rapidly forms a covalent bond with a residue in or near the active site, leading to irreversible inactivation. nih.govyoutube.com

This strategy offers high specificity because the inhibitor's reactive potential is only unleashed after recognition and catalytic processing by the target enzyme, minimizing off-target reactions. nih.gov For a compound of the Serine Hydrolase Inhibitor-6 chemotype to function as a mechanism-based inhibitor, it would need to possess a latent reactive group that becomes activated upon interaction with the target hydrolase's catalytic machinery.

Electrophilic Warheads and Their Reactivity Profiles

The efficacy and selectivity of covalent inhibitors are largely determined by the nature of their electrophilic warhead. stanford.edunih.gov Different warheads possess distinct reactivity profiles, influencing which serine hydrolases they target and the stability of the resulting covalent bond. stanford.edu

Organophosphates and Fluorophosphonates: These are highly reactive electrophiles that readily form stable, effectively irreversible covalent adducts with the active site serine. nih.govnih.gov The phosphorus atom mimics the tetrahedral transition state of substrate hydrolysis. youtube.com Their high reactivity, however, can lead to broad cross-reactivity across the serine hydrolase superfamily, as seen with compounds like diisopropyl fluorophosphate (B79755) (DFP) and the nerve gas sarin. nih.govyoutube.com Organophosphate oxons, the active metabolites of many insecticides, are potent inhibitors of serine hydrolases like KIAA1363 and carboxylesterases. nih.gov

Carbamates: Carbamates are considered "privileged" scaffolds for serine hydrolase inhibition due to their tempered electrophilicity. nih.gov They react with the catalytic serine to form a carbamoyl-enzyme intermediate. This bond is significantly more stable to hydrolysis than the natural acyl-enzyme intermediate, leading to long-lasting inhibition. nih.gov The selectivity of carbamate (B1207046) inhibitors can be finely tuned by modifying the leaving group, a strategy that has been used to develop selective probes for enzymes like ABHD6. stanford.edunih.govnih.gov Rivastigmine, a carbamate inhibitor of acetylcholinesterase, is used in the treatment of Alzheimer's disease. nih.gov

Triazole Ureas: This class of inhibitors has emerged as a versatile chemotype for targeting serine hydrolases. stanford.edunih.gov Similar to carbamates, they carbamoylate the active site serine. The use of click chemistry to synthesize libraries of triazole ureas has enabled the rapid discovery of potent and selective inhibitors for various members of the enzyme class. nih.gov Their broad coverage and tunable selectivity make them valuable tools for chemical biology. stanford.edu

Electrophilic WarheadGeneral MechanismReactivity ProfileExample Compound(s)
Organophosphates / FluorophosphonatesForms stable phosphonyl-enzyme adductHigh, often broad-spectrumDFP, Sarin, Paraoxon
CarbamatesForms stable carbamoyl-enzyme adductModerate, tunable selectivityRivastigmine, WWL70
Triazole UreasForms stable carbamoyl-enzyme adductModerate, highly tunable via synthesisNot specified

Non-Covalent and Non-Canonical Modes of Serine Hydrolase Inhibition

While covalent modification is a common strategy, serine hydrolases can also be inhibited by non-covalent mechanisms. nih.gov Non-covalent inhibitors bind to the enzyme's active site through a network of reversible interactions such as hydrogen bonds, ionic bonds, and van der Waals forces. patsnap.com Their potency is determined by the binding affinity (Ki). A key advantage is the reduced risk of off-target covalent reactions. However, their efficacy can be diminished by competition with high concentrations of the endogenous substrate. nih.gov Several clinically approved inhibitors of the serine protease dipeptidyl peptidase-4 (DPP-4), such as Sitagliptin and Linagliptin, are non-covalent and reversible. nih.gov

Another approach involves complexes that act as transition-state analogs. For instance, complexes of vanadate (B1173111) with hydroxamic acids have been shown to inhibit serine proteases like chymotrypsin (B1334515) and elastase. wesleyan.edu These complexes are thought to mimic the pentacoordinated transition state of the hydrolysis reaction, binding tightly but non-covalently to the active site. wesleyan.edu

Kinetic Characterization of Inhibitor-Enzyme Interactions

Quantifying the interaction between an inhibitor and a serine hydrolase is crucial for its development as a chemical probe or therapeutic. Different kinetic parameters are used depending on the mechanism of inhibition. core.ac.ukresearchgate.net

For non-covalent, reversible inhibitors, the potency is typically described by the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates tighter binding and higher potency. core.ac.uk

For covalent, irreversible inhibitors, the kinetics are more complex and are described by a two-step mechanism. nih.gov

Initial reversible binding of the inhibitor (I) to the enzyme (E) to form a non-covalent complex (E•I), characterized by Ki .

Formation of the covalent bond, characterized by the rate constant of inactivation, k_inact .

ParameterDefinitionType of InhibitionInterpretation
IC50Concentration of inhibitor yielding 50% inhibitionAll types (context-dependent)Potency; lower is better. For irreversible inhibitors, value decreases with time. core.ac.uk
KiInhibition constant / Dissociation constantReversible / Irreversible (initial binding)Binding affinity; lower is better. core.ac.uk
k_inactFirst-order rate constant of inactivationIrreversibleRate of covalent bond formation; higher is faster. researchgate.net
k_inact/KiSecond-order rate constant of inactivationIrreversibleOverall efficiency of inhibition; higher is more efficient. researchgate.net

Advanced Methodologies for the Discovery and Characterization of Serine Hydrolase Inhibitors, Including Approaches for Serine Hydrolase Inhibitor 6 Research

Activity-Based Protein Profiling (ABPP) in Inhibitor Identification

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomic technology for the functional analysis of enzymes directly in their native biological environments. rsc.orgnih.gov Unlike traditional methods that measure protein abundance, ABPP utilizes active-site-directed chemical probes to assess the functional state of entire enzyme families. pnas.org This technique is particularly well-suited for serine hydrolases, as these enzymes share a conserved catalytic serine nucleophile that can be targeted by specific reactive groups. oup.com

The core of ABPP involves the use of activity-based probes (ABPs). These probes typically consist of two key components: a reactive group (or "warhead") that forms a covalent bond with the active site serine of the target hydrolase, and a reporter tag (such as biotin (B1667282) or a fluorophore) for visualization and enrichment. thermofisher.com Fluorophosphonate (FP)-based probes are widely used for their broad reactivity across the serine hydrolase superfamily. pnas.orgthermofisher.com By treating a complex proteome with an ABP, researchers can selectively label and identify active enzymes, providing a snapshot of the functional state of the serine hydrolase family within a cell or tissue. nih.govpnas.org

Competitive ABPP for Target and Selectivity Profiling

A powerful application of ABPP is the competitive profiling format, which is used to identify and characterize enzyme inhibitors. In this approach, a proteome is pre-incubated with a candidate inhibitor before treatment with a broad-spectrum ABP. nih.gov If the inhibitor binds to the active site of a specific serine hydrolase, it will block the subsequent labeling of that enzyme by the ABP. nih.gov The potency and selectivity of an inhibitor can thus be determined by measuring the reduction in probe labeling across numerous serine hydrolases simultaneously. researchgate.net

This method allows for the rapid assessment of an inhibitor's entire serine hydrolase interaction profile within a complex biological sample. For instance, competitive ABPP has been instrumental in identifying off-targets for established inhibitors and in guiding the medicinal chemistry efforts to improve the selectivity of new compounds. nih.govresearchgate.net Gel-based competitive ABPP, where proteomes are separated by SDS-PAGE and visualized via in-gel fluorescence scanning, provides a straightforward method for assessing inhibitor potency and selectivity against gel-resolvable enzymes. researchgate.netnih.gov

For example, competitive ABPP screens of carbamate (B1207046) libraries led to the identification of lead compounds that inhibited a subset of brain serine hydrolases, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (B570770) (MAGL), and ABHD6. researchgate.net Subsequent medicinal chemistry, guided by further ABPP selectivity profiling, led to the development of more selective inhibitors for each target. researchgate.net

Application of Activity-Based Probes (ABPs) in Complex Proteomes

The utility of ABPs extends to the global analysis of serine hydrolase activities in highly complex proteomes, such as tissue homogenates and living cells. pnas.orgacs.org The development of various ABPs with different reactive groups and reporter tags has expanded the coverage and application of this technology. researchgate.net For example, fluorophosphonate (FP) probes linked to biotin (FP-biotin) allow for the affinity purification of labeled enzymes, which can then be identified using mass spectrometry-based proteomics. pnas.orgacs.orgnih.gov This provides a powerful tool for identifying the specific targets of inhibitors and for discovering novel, uncharacterized serine hydrolases. oup.comnih.gov

The application of ABPs in complex proteomes has revealed that many serine hydrolases exhibit tissue-specific activity patterns and are subject to tight regulation, which would be missed by conventional genomic or proteomic analyses. pnas.orgacs.org Furthermore, cell-permeable ABPs have been developed to profile enzyme activities directly within living cells, enabling the study of enzyme function and inhibitor engagement in a more physiologically relevant context. researchgate.net

Activity-Based Probe Reactive Group Common Reporter Tag(s) Primary Application in Serine Hydrolase Research
FP Probes FluorophosphonateRhodamine, Biotin, AlkyneBroad-spectrum profiling of serine hydrolase activity; Competitive ABPP for inhibitor screening. pnas.orgthermofisher.comresearchgate.net
Aza-β-lactams (ABLs) Aza-β-lactamNone (used as inhibitors)Scaffold for developing potent and selective inhibitors for specific serine hydrolases like ABHD10. mit.edu
Carbamates CarbamateNone (used as inhibitors)Versatile chemotype for generating libraries of serine hydrolase inhibitors. nih.gov

High-Throughput Screening (HTS) Platforms for Serine Hydrolase Inhibitor Libraries

To accelerate the discovery of novel serine hydrolase inhibitors, ABPP has been adapted for high-throughput screening (HTS) formats. nih.govnih.gov These platforms enable the rapid screening of large compound libraries against numerous serine hydrolases in parallel. nih.gov One such method, called EnPlex, uses a multiplexed bead-based assay to simultaneously measure inhibitor potency and selectivity against nearly 100 serine hydrolases in a single well. nih.gov This approach provides a comprehensive dual potency-selectivity profile for each compound, allowing for the prioritization of lead candidates with desirable properties early in the discovery process. nih.gov

Fluorescence polarization-based ABPP assays have also been developed for HTS, offering a homogenous and robust platform for identifying hits from large chemical libraries. nih.gov These HTS platforms are critical for exploring vast chemical space to find starting points for the development of selective probes for the many uncharacterized members of the serine hydrolase family. nih.gov The automation capabilities of HTS platforms significantly increase the efficiency of testing millions of compounds, a process that would be unfeasible with traditional methods. youtube.com

Chemical Proteomics in De Novo Inhibitor Discovery and Target Deconvolution

Chemical proteomics, which broadly encompasses ABPP, provides a powerful set of tools for discovering novel inhibitors and for identifying their specific molecular targets, a process known as target deconvolution. nih.gov For newly discovered bioactive compounds, particularly those identified through phenotypic screens, determining the direct protein target is a critical and often challenging step. europeanreview.org

ABPP-based chemical proteomics can directly address this challenge. By creating a chemical probe version of a bioactive compound or by using competitive ABPP, researchers can identify the specific serine hydrolases that interact with the compound in a native biological system. nih.govnih.gov For example, screening a library of carbamates combined with competitive ABPP was successfully used to develop a potent and selective inhibitor for ABHD6. nih.gov This approach is invaluable for validating targets and understanding the mechanism of action of novel inhibitors. nih.goveuropeanreview.org Mass spectrometry-based chemical proteomics allows for the identification of a broad range of serine hydrolase targets, confirming observations from gel-based assays and providing a more comprehensive view of an inhibitor's selectivity profile. nih.govresearchgate.net

Computational Chemistry Approaches in Inhibitor Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods for designing and optimizing inhibitors. nih.govresearchgate.net These in silico techniques provide insights into the molecular interactions between an inhibitor and its target enzyme, guiding the rational design of more potent and selective compounds. nih.govbiorxiv.org For serine hydrolases, computational approaches have been used to design novel enzyme scaffolds and to understand the binding modes of various inhibitors. bakerlab.orgnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to its protein target. nih.gov For serine hydrolase inhibitors, docking studies can elucidate how a compound fits into the active site and which specific amino acid residues it interacts with. nih.govresearchgate.net This information is crucial for understanding the structural basis of inhibition and for designing modifications to improve binding affinity and selectivity. Docking studies have been used to identify key interactions, such as hydrogen bonds with the catalytic triad (B1167595) residues, that are critical for inhibitor binding. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the inhibitor-enzyme complex, simulating the movements of atoms over time. nih.govresearchhub.com MD simulations are essential for studying the stability of the inhibitor-protein complex and for understanding the conformational changes that may occur upon binding. nih.gov By simulating the system in a physiological environment, MD can reveal critical information about the binding mechanism that is not apparent from static docking poses. nih.govresearchhub.com These simulations have been widely used to evaluate the structural changes and binding free energies of inhibitors for various enzymes, including proteases. nih.gov

Computational Method Primary Function Application in Serine Hydrolase Inhibitor Research
Molecular Docking Predicts binding pose and orientation of a ligand in a protein's active site. nih.govIdentifying key interactions between inhibitors and serine hydrolase active site residues; Virtual screening of compound libraries. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior and movement of a molecular system. nih.govAssessing the stability of the enzyme-inhibitor complex; Understanding conformational changes upon inhibitor binding; Calculating binding free energies. nih.govresearchhub.com

Homology Modeling for Structural Insights

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein when its experimental structure has not been determined. nih.govresearchgate.net The method is founded on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.gov In the research of Serine Hydrolase Inhibitor-6, where an experimental crystal structure of its target serine hydrolase may be unavailable, homology modeling serves as an indispensable tool for gaining structural insights into the enzyme's active site and its interaction with the inhibitor. nih.gov The quality and predictive power of a homology model are highly dependent on the degree of sequence identity between the target protein and the template structure used for modeling. nih.govnih.gov

The process begins with identifying one or more suitable template structures from the Protein Data Bank (PDB). The ideal templates are high-resolution crystal structures of homologous serine hydrolases that share a high percentage of sequence identity with the target enzyme. The presence of a co-crystallized ligand, particularly one with structural similarities to this compound, can significantly enhance the accuracy of the resulting model's binding pocket. nih.gov For a hypothetical target serine hydrolase for this compound, a researcher might evaluate potential templates as shown in Table 1.

Table 1: Example of Template Selection for a Target Serine Hydrolase This table is interactive. Users can sort columns by clicking on the headers.

PDB ID Template Protein Name Sequence Identity (%) Resolution (Å) Bound Ligand
1ABC Human Serine Hydrolase X 65% 1.8 Covalent Inhibitor
2DEF Murine Serine Hydrolase Y 58% 2.1 Non-covalent Inhibitor
3GHI Human Serine Hydrolase Z 55% 2.3 Substrate Analog
4JKL Bacterial Serine Hydrolase A 40% 1.9 None (Apo)

Once a template is selected, the amino acid sequence of the target serine hydrolase is aligned with the template sequence. This step is critical for correctly mapping the residues of the target onto the 3D framework of the template. nih.gov Special attention is given to the alignment of conserved regions, especially the catalytic triad (Ser-His-Asp) and the oxyanion hole residues, which are fundamental to the function of serine hydrolases. biorxiv.orgnih.gov

Using the alignment and the template structure, a 3D model of the target protein is constructed. This involves copying the coordinates of the aligned residues from the template to the model and building the coordinates for non-conserved regions, such as loops. The model then undergoes a refinement process, often involving energy minimization, to correct any stereochemical irregularities or steric clashes and to optimize the conformation of amino acid side chains. nih.govfrontiersin.org

The resulting homology model provides a robust structural hypothesis for the target serine hydrolase. This 3D model is then used in molecular docking simulations to predict the binding mode of this compound. nih.gov These simulations place the inhibitor into the modeled active site in various conformations and orientations, scoring them based on predicted binding affinity. This analysis reveals crucial structural insights, such as the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with the inhibitor. nih.gov These predicted interactions, summarized hypothetically in Table 2, are vital for understanding the inhibitor's mechanism of action and for guiding the rational design of more potent and selective derivatives. uniroma1.it

Table 2: Predicted Interactions between Target Serine Hydrolase Model and this compound This table is interactive. Users can sort columns by clicking on the headers.

Inhibitor Moiety Interacting Residue Interaction Type Predicted Distance (Å)
Carbonyl Oxygen Ser195 (Catalytic) Covalent Bond 1.4
Phenyl Ring Trp215 Pi-Pi Stacking 3.5
Amide NH Gly193 Hydrogen Bond 2.9
Hydroxyl Group His57 (Catalytic) Hydrogen Bond 2.8
Trifluoromethyl Group Phe220, Leu99 Hydrophobic N/A

Structure Activity Relationship Sar Studies and Rational Design of Serine Hydrolase Inhibitors, Applicable to Serine Hydrolase Inhibitor 6 Analogues

Identification of Key Pharmacophoric Elements for Potency

The potency of serine hydrolase inhibitors is critically dependent on several key pharmacophoric elements. These can be broadly categorized into the electrophilic warhead, the leaving group, and the specificity-determining scaffold.

Electrophilic Warheads: The cornerstone of an irreversible serine hydrolase inhibitor is its electrophilic functional group, or "warhead," which covalently modifies the active-site serine. nih.gov Common warheads found in analogues of Serine Hydrolase Inhibitor-6 include carbamates, ureas, and β-lactones. nih.govnih.gov

Carbamates: This versatile class of inhibitors inactivates serine hydrolases by carbamylating the catalytic serine. nih.gov The reactivity of the carbamate (B1207046) is essential for potency. acs.org For instance, N-hydroxyhydantoin (NHH) carbamates have emerged as a highly adaptable scaffold, allowing for modifications that enhance potency. nih.govnih.gov

1,2,3-Triazole Ureas: This chemotype has proven to be a versatile scaffold for developing potent inhibitors for diverse members of the serine hydrolase family. nih.govnih.gov They function by irreversibly carbamylating the active-site serine nucleophile. nih.gov

Leaving and Staying Groups: In many inhibitor classes, particularly carbamates, the molecule can be deconstructed into a "leaving group" and a "staying group". nih.gov

The leaving group is displaced during the nucleophilic attack by the serine residue. Its structure significantly influences the inhibitor's reactivity and can also contribute to binding recognition. stanford.edunih.gov For example, modifying the leaving group in O-aryl carbamates can fine-tune selectivity. nih.gov

The staying group remains covalently attached to the enzyme. Its structure is crucial for initial binding and recognition by the enzyme's active site. For example, in a series of N-hydroxyhydantoin (NHH) carbamate inhibitors, a compound with a smaller, less extended staying group was found to be a potent inhibitor for the enzyme NOTUM while avoiding cross-reactivity with PPT1. acs.org

Scaffold and Substituents: The non-reactive portion of the inhibitor scaffold is vital for orienting the warhead within the active site and for achieving high affinity.

In a series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates, the length of the alkyl chain connecting the indole (B1671886) and the carbamate moiety was shown to be a critical determinant of FAAH inhibitory potency, with pentyl and heptyl spacers being optimal. acs.orgd-nb.info

For piperidine (B6355638) and piperazine (B1678402) carbamates, a six-membered ring was found to be a strict requirement to maintain potent inhibitory activity. acs.org

Table 1: Impact of Alkyl Spacer Length on FAAH Inhibition by Phenyl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates An interactive data table showing the relationship between the alkyl chain length in a series of carbamate inhibitors and their half-maximal inhibitory concentration (IC50) against Fatty Acid Amide Hydrolase (FAAH). The data highlights how modifying the linker length affects inhibitory potency.

Compound Alkyl Spacer Length FAAH Inhibition (IC50, µM)
11 4 7.3
14 5 0.029
17 6 4.1
21 7 0.085
25 8 4.3

Data sourced from ACS Omega. d-nb.info

Modulation of Selectivity through Structural Modifications

Achieving selectivity is paramount in inhibitor design to avoid off-target effects. Structural modifications to the inhibitor scaffold are the primary means of tuning selectivity for a specific serine hydrolase.

Tuning the Scaffold:

Piperidine/Piperazine Carbamates: These scaffolds can be tuned for either selective inhibition of monoacylglycerol lipase (B570770) (MAGL) or dual inhibition of MAGL and fatty acid amide hydrolase (FAAH) by attaching an appropriately substituted bisarylcarbinol or aryloxybenzyl moiety, respectively. acs.org

1,2,3-Triazole Ureas: This scaffold is highly tunable. Starting with a single piperidinyl triazole urea (B33335) that inhibited multiple serine hydrolases, systematic modification of the substituents led to the development of highly selective inhibitors for individual enzymes like APEH, PAFAH2, and ABHD11. nih.gov For example, inhibitors KT182 and KT203 are potent and selective for ABHD6. nih.govnih.gov

Benzoxathiazin-3-one 1,1-dioxides: This novel class of cyclic carbamates demonstrated surprising selectivity. Within a small pilot series, distinctive selectivity trends were observed, culminating in the discovery of an exquisitely selective inhibitor for the poorly characterized enzyme PNPLA4. acs.orgnih.gov

Modifying Leaving and Staying Groups:

N-hydroxyhydantoin (NHH) Carbamates: This class exemplifies how both the staying and leaving groups can be modified to optimize selectivity. nih.govnih.gov Fine-tuning of the NHH leaving group led to the identification of a selective inhibitor for palmitoyl (B13399708) protein thioesterase 1 (PPT1). stanford.edu Further SAR studies on the staying group allowed for the development of selective inhibitors for both PPT1 and ABHD4. nih.gov

Table 2: Selectivity Profiles of 1,2,3-Triazole Urea Inhibitors An interactive data table displaying the half-maximal inhibitory concentrations (IC50) of optimized triazole urea inhibitors against their target serine hydrolases, demonstrating high potency and selectivity.

Compound Target Enzyme IC50 (nM)
AA74-1 (23) APEH 5
AA39-2 (21) PAFAH2 3
AA44-2 (25) ABHD11 1
KT182 ABHD6 <5

Data sourced from Nature Chemical Biology and Journal of the American Chemical Society. nih.govnih.gov

Analysis of Inhibitor Binding Pockets and Enzyme-Inhibitor Complexes

Understanding the interactions between an inhibitor and the enzyme's binding pocket is crucial for rational design. Serine hydrolases share a common catalytic triad (B1167595) (typically Ser-Asp-His), but the surrounding architecture of the active site varies, providing opportunities for selective targeting. nih.gov

Covalent Docking and Binding Mode: Covalent docking simulations can provide insights into how inhibitors bind. For N-alkyl glycine (B1666218) NHS-carbamates, modeling studies suggest the inhibitor forms a carbamoylated acyl-enzyme complex with the active site serine. frontiersin.org For triazole urea inhibitors, it has been confirmed that they covalently modify the catalytic serine residue of their target. researchgate.net

Active Site Features: The active site of FAAH, for example, contains multiple cavities with mixed hydrophobic and hydrophilic properties. acs.org Effective inhibitors are designed to complement these features. For instance, in a series of cyclohexylcarbamic acid aryl esters, peripheral nonconjugated hydrophilic groups that favor FAAH recognition helped reduce oxidative metabolism. scispace.com

Role of Specific Residues: In a homology model of ABHD6, the inhibitor's head-group is predicted to be aromatic to form favorable interactions with a specific phenylalanine residue (Phe184) in the binding channel. nih.gov

Optimization of Chemical Scaffolds for Enhanced Inhibitory Profiles

The journey from a lead compound to a viable chemical probe or drug candidate involves extensive optimization of the chemical scaffold to enhance potency, selectivity, and in vivo activity.

From Screening Hit to Optimized Probe: The development of the ABHD6 inhibitor KT182 began with a triazole urea scaffold that was systematically optimized. This involved exploring substitutions on the piperidyl ring, which led to compounds with exceptional potency (<5 nM in cells) and selectivity. nih.govnih.govacs.org

Improving on Existing Scaffolds: N-hydroxyhydantoin (NHH) carbamates were developed as an improvement over other carbamate types, such as O-hexafluoroisopropyl (HFIP) and O-aryl carbamates, because they offer greater synthetic tractability for diversifying both the staying and leaving groups. stanford.edunih.gov This led to the discovery of selective inhibitors for previously hard-to-target enzymes like PPT1. nih.govnih.gov

Guided by Activity-Based Protein Profiling (ABPP): The optimization process is often guided by competitive ABPP. This technique allows for the rapid assessment of potency and selectivity of newly synthesized analogues against a large panel of serine hydrolases in native biological systems. nih.govnih.gov For example, the development of selective inhibitors from a broadly active 1,2,3-triazole urea scaffold was heavily reliant on quantitative ABPP to guide the synthetic chemistry efforts. nih.gov

Benzoxathiazin-3-one 1,1-dioxides: This scaffold represents a novel, unexplored chemotype derived from a ring-expanded saccharin (B28170) core. Initial studies showed that this class is amenable to structural modifications that can predictably modulate intrinsic reactivity and active site recognition, making it a promising scaffold for future optimization. acs.orgnih.govnih.gov

Preclinical Research Applications and Functional Delineation of Serine Hydrolase Inhibitors in Biological Systems As Relevant to Serine Hydrolase Inhibitor 6 S Class

In vitro Enzymatic and Cellular Assays for Inhibitor Efficacy

The initial characterization of serine hydrolase inhibitors often involves in vitro enzymatic assays to determine their potency and selectivity. pnas.orgnih.gov A common technique is activity-based protein profiling (ABPP), which utilizes broad-spectrum chemical probes that covalently modify the active site of serine hydrolases. researchgate.netelifesciences.orgnih.govthermofisher.com One such probe is the fluorophosphonate (FP) group, which can be tagged with a reporter like rhodamine (FP-rhodamine) or biotin (B1667282) (FP-biotin) for detection. nih.govelifesciences.orgthermofisher.com

In a competitive ABPP experiment, a proteome is pre-incubated with a potential inhibitor before adding the FP probe. pnas.orgnih.gov The inhibitor's efficacy is determined by its ability to block the probe from labeling its target enzyme. pnas.orgnih.gov This method allows for the screening of inhibitor libraries against numerous serine hydrolases simultaneously in their native environment. pnas.orgnih.gov For instance, a library-versus-library screening approach using competitive ABPP with an FP probe successfully identified lead inhibitors for over 30 serine hydrolases, including ABHD6. pnas.orgnih.gov

Cellular assays are also crucial for evaluating an inhibitor's efficacy in a more biologically relevant context. nih.gov These assays can confirm that the inhibitor can cross the cell membrane and engage its target within the cell. nih.gov For example, in BV-2 microglia cells, the knockdown of ABHD6 using shRNA resulted in a significant reduction in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govresearchgate.net Similarly, pharmacological inhibition of ABHD6 in cultured neurons leads to an activity-dependent accumulation of 2-AG. nih.gov

Table 1: Examples of in vitro and Cellular Assays for Serine Hydrolase Inhibitor Efficacy

Assay TypeDescriptionExample Application for ABHD6 InhibitorsKey Findings
Competitive Activity-Based Protein Profiling (ABPP) Measures the ability of an inhibitor to prevent the labeling of a target enzyme by a broad-spectrum activity-based probe (e.g., FP-rhodamine). pnas.orgelifesciences.orgnih.govScreening of a carbamate (B1207046) library against a panel of serine hydrolases, including ABHD6. pnas.orgIdentified WWL123 as a selective inhibitor of ABHD6. pnas.org
In vitro Hydrolysis Assay Measures the breakdown of a substrate by a purified enzyme or cell homogenate in the presence of an inhibitor. nih.govMeasuring [3H]-2-AG hydrolysis in BV-2 cell homogenates after ABHD6 knockdown. nih.govConfirmed that ABHD6 is responsible for a portion of 2-AG hydrolysis in these cells. nih.gov
Intact Cell Hydrolysis Assay Measures substrate hydrolysis in living, intact cells treated with an inhibitor. nih.govAssessing the effect of ABHD6 inhibitors on stimulus-dependent 2-AG accumulation in primary neurons. nih.govShowed that ABHD6 inhibition potentiates the accumulation of 2-AG in response to neuronal stimulation. nih.gov
Cell Migration Assay Evaluates the effect of an inhibitor on cell movement, which can be influenced by the signaling pathways regulated by the target enzyme. nih.govAssessing the impact of ABHD6 knockdown on CB2-mediated migration of BV-2 microglia cells stimulated with 2-AG. nih.govDemonstrated that reduced ABHD6 activity increases the efficacy of 2-AG in stimulating cell migration. nih.gov

In vivo Pharmacological Interrogation in Animal Models

In vivo studies in animal models are essential for understanding the physiological and pathophysiological roles of serine hydrolases and the therapeutic potential of their inhibitors. annualreviews.orgnih.govelifesciences.orgnih.govresearchgate.netresearchgate.net

By inhibiting a specific serine hydrolase in an animal model, researchers can identify its endogenous substrates by observing which metabolites accumulate. nih.gov For instance, the use of antisense oligonucleotides (ASOs) to selectively knock down ABHD6 in the peripheral tissues of mice led to the identification of novel lipid substrates. nih.gov This approach, combined with in vivo lipidomic analysis, revealed that ABHD6 inhibition results in the accumulation of lysophosphatidylglycerol (B1238068) (LPG) and phosphatidylglycerol (PG). nih.gov These findings position ABHD6 at the intersection of glycerophospholipid metabolism and lipid signal transduction. nih.gov

Serine hydrolase inhibitors are widely used to explore the roles of these enzymes in various disease models.

Metabolic Disorders: The inhibition of ABHD6 has shown promise in preclinical models of metabolic diseases. researchgate.netnih.gov Selective knockdown of ABHD6 in mice on a high-fat diet protected them from developing obesity, hepatic steatosis (fatty liver), and systemic insulin (B600854) resistance. researchgate.netnih.gov These findings suggest that ABHD6 inhibitors could be potential therapeutics for conditions like obesity, nonalcoholic fatty liver disease, and type 2 diabetes. nih.gov

Neuroinflammation and Neurological Disorders: ABHD6 has been implicated in neuroinflammatory processes. researchgate.netmdpi.com Pharmacological inhibition of ABHD6 has been shown to be neuroprotective and ameliorate clinical signs in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. unipi.it The mechanism is thought to involve the modulation of the endocannabinoid system. researchgate.net In a mouse model of Dravet syndrome, a severe form of epilepsy, both genetic reduction and pharmacological inhibition of ABHD6 reduced seizure duration and incidence. nih.gov This anti-seizure effect was linked to the potentiation of extrasynaptic GABA-A receptor currents, which reduces hippocampal hyperexcitability. nih.gov Additionally, selective inhibition of ABHD6 has been found to attenuate neurodegeneration and improve functional recovery in a mouse model of traumatic brain injury. frontiersin.org

Microbial Pathogenesis: Serine hydrolases are also critical for the virulence of pathogenic bacteria. researchgate.netacs.org While research on the direct role of Serine Hydrolase Inhibitor-6 in microbial pathogenesis is limited, the broader class of serine hydrolase inhibitors is being explored as a therapeutic strategy against bacterial infections. researchgate.netacs.org Bacterial serine proteases can act as virulence factors, and their inhibition presents a promising avenue for new antimicrobial therapies. researchgate.net

Table 2: In vivo Applications of ABHD6 Inhibition in Disease Models

Disease ModelAnimal ModelMethod of InhibitionKey Findings
Metabolic Syndrome Mice on high-fat dietAntisense oligonucleotide (ASO) knockdownProtected against diet-induced obesity, hepatic steatosis, and insulin resistance. researchgate.netnih.gov
Dravet Syndrome Scn1a+/- micePharmacological inhibition and heterozygous Abhd6 expressionReduced seizure duration and incidence; decreased premature lethality. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE) Mouse model of multiple sclerosisPharmacological inhibitorAmeliorated clinical signs of EAE, exerting anti-inflammatory and neuroprotective effects. unipi.it
Traumatic Brain Injury (TBI) Mouse modelPharmacological inhibitorAttenuated neurodegeneration and improved functional recovery. frontiersin.org

Delineation of Serine Hydrolase Function via Selective Chemical Perturbation

The development of selective inhibitors is a cornerstone of chemical biology, allowing for the precise perturbation of a single enzyme's function within a complex biological system. pnas.organnualreviews.orgnih.govelifesciences.org This "chemical knockout" approach provides a powerful alternative and complement to genetic methods. annualreviews.org

The discovery of potent and selective carbamate inhibitors for many serine hydrolases, including ABHD6, has been instrumental in delineating their functions. pnas.org For example, the selective inhibitor WWL123 was used to demonstrate the in vivo inactivation of ABHD6 in the mouse brain. pnas.org This selectivity is crucial, as many serine hydrolases have overlapping substrate specificities. annualreviews.org For instance, both monoacylglycerol lipase (B570770) (MAGL) and ABHD6 can hydrolyze 2-AG, but selective inhibitors for each have allowed researchers to parse their distinct contributions to endocannabinoid signaling. annualreviews.org

By using selective chemical probes, researchers can study the acute consequences of inhibiting an enzyme, avoiding the potential developmental compensation that can occur in genetic knockout models. annualreviews.org This approach has been critical in confirming the roles of specific serine hydrolases in various signaling pathways and validating them as potential drug targets. pnas.organnualreviews.orgnih.gov

Emerging Challenges and Future Perspectives in Serine Hydrolase Inhibitor Research

Strategies for Achieving High Selectivity within a Highly Conserved Enzyme Family

Achieving high selectivity for a single serine hydrolase is a significant challenge due to the conserved catalytic mechanism and structural similarities across this large enzyme family. nih.govnih.gov However, several strategies have emerged to address this issue, primarily focusing on the modification of inhibitor scaffolds and the exploitation of subtle differences in active site architecture.

One key approach involves the diversification of the electrophilic "warhead" that covalently modifies the active site serine. stanford.eduresearchgate.net While broad-spectrum probes like those with fluorophosphonate (FP) electrophiles have been instrumental in profiling serine hydrolase activity, achieving selectivity often requires moving beyond these promiscuous warheads. stanford.eduresearchgate.net Carbamates and ureas have proven to be valuable scaffolds for developing selective inhibitors. stanford.edu For instance, the screening of structurally diverse carbamate (B1207046) libraries has led to the discovery of lead inhibitors for approximately 40% of the screened enzymes, including many poorly characterized ones. pnas.org These scaffolds can be tuned through medicinal chemistry to optimize for potency and selectivity against individual enzymes. pnas.org

Another strategy is to modify the scaffold of the probe itself. stanford.edu The specificity of an inhibitor can be enhanced by tailoring the non-covalent interaction domains of the molecule to better fit the unique topology of the target enzyme's active site. stanford.edu For example, for serine proteases, conjugating an optimal tetrapeptide substrate to an appropriate electrophile can confer selectivity. stanford.edu Similarly, for lipases and esterases, broadly reactive scaffolds like ureas and carbamates serve as excellent starting points for developing more specific probes. stanford.edu

Furthermore, the use of computational tools can aid in predicting the reactivity and selectivity of different warheads and inhibitor scaffolds. researchgate.net Coupled with experimental screening of diverse chemical libraries, these in silico methods can accelerate the identification of selective inhibitors. pnas.orgresearchgate.net A notable example is the development of an exquisitely selective inhibitor for the poorly characterized serine hydrolase PNPLA4, discovered from a small pilot series of a new class of activated cyclic carbamates. nih.govacs.org This highlights that even within a highly conserved family, unique chemical space can be exploited to achieve remarkable selectivity. nih.govacs.org

It is also important to note that sequence relatedness is not always a strong predictor of shared pharmacology within the serine hydrolase superfamily. pnas.org Global inhibitor profiles have revealed that enzymes with low sequence homology can share inhibitor sensitivities, while highly related enzymes can be discriminated by specific inhibitors. pnas.org This underscores the importance of empirical screening and the development of diverse chemical libraries to uncover selective inhibitors.

Discovery of Inhibitors for Orphan and Under-Characterized Serine Hydrolases

A significant portion of the mammalian serine hydrolase superfamily, estimated to be at least 40-50%, consists of "orphan" or under-characterized enzymes with no known endogenous substrates or physiological functions. nih.govscispace.com The lack of selective inhibitors for these enzymes is a major barrier to their functional annotation. pnas.orgnih.gov

A powerful strategy to address this challenge is activity-based protein profiling (ABPP). scispace.comnih.gov ABPP utilizes broad-spectrum chemical probes that covalently label the active sites of many members of an enzyme family. stanford.eduresearchgate.net In a competitive format, ABPP can be used to screen libraries of small molecules for their ability to inhibit the labeling of specific enzymes by the broad-spectrum probe. nih.gov This approach is particularly valuable for uncharacterized enzymes as it does not require knowledge of their natural substrates or functions. pnas.orgnih.gov

The use of a single, active site-directed fluorophosphonate (FP) probe has enabled the labeling of over 80% of mammalian metabolic serine hydrolases, providing a near-universal assay for this enzyme class. pnas.org This has facilitated library-versus-library screening approaches, where dozens of serine hydrolases are screened against hundreds of potential inhibitors. pnas.org This high-throughput methodology has successfully identified lead inhibitors for numerous previously uncharacterized serine hydrolases. pnas.orgnih.gov

For example, a functional proteomic strategy was successfully applied to discover potent and selective inhibitors for the brain-enriched enzyme α/β-hydrolase-6 (ABHD6). scispace.com This demonstrates the power of ABPP in systematically developing chemical tools for orphan enzymes. scispace.com The discovery of a uniquely selective inhibitor for PNPLA4, a poorly characterized hydrolase involved in triglyceride homeostasis, further exemplifies the potential of screening novel chemical scaffolds. nih.govacs.org

The development of selective inhibitors for these orphan enzymes is a critical first step in elucidating their biological roles. nih.gov Once identified, these chemical probes can be used to perturb enzyme function in cellular and animal models, allowing for the investigation of their physiological and pathological significance. nih.govscispace.com

Innovations in Chemical Probe Synthesis and Functionalization

Recent innovations in the synthesis and functionalization of chemical probes are significantly advancing the study of serine hydrolases. researchgate.netresearchgate.net These advancements are aimed at improving the ease of probe preparation, enhancing their properties such as cell permeability, and expanding the diversity of available probes to target a wider range of enzymes with greater selectivity. researchgate.netnih.gov

One major innovation is the development of new electrophilic warheads and the diversification of existing ones. stanford.eduresearchgate.net For instance, phenyl phosphonate (B1237965) probes with an azide (B81097) handle for "click chemistry" have emerged as a valuable alternative to traditional fluorophosphonate probes. researchgate.netnih.gov These new probes offer several advantages, including easier synthesis, excellent cell permeability, and tunable reactivity based on the phenolate (B1203915) leaving group. researchgate.netresearchgate.net The azide handle allows for the straightforward attachment of reporter tags like biotin (B1667282) or fluorophores after the probe has labeled its target, a process known as CuAAC (copper-catalyzed azide-alkyne cycloaddition). researchgate.netresearchgate.net

Solid-phase synthesis is another key innovation that is accelerating the creation of diverse probe libraries. nih.govresearchgate.net Traditional solution-phase chemistry for probe synthesis can be time-consuming, limiting the number of new probes that can be generated. nih.gov Solid-phase synthesis, which involves building the probe on a solid support, allows for the rapid and modular construction of recognition elements that can then be capped with various electrophiles. nih.govresearchgate.net This approach has been successfully used to discover selective chemical probes for the depalmitoylating enzymes APT-1/2. nih.gov

Furthermore, the functionalization of probes with different reporter tags is expanding their utility. researchgate.net While biotin tags are commonly used for affinity purification and mass spectrometry-based identification of labeled proteins, fluorescent tags enable direct visualization of enzyme activity in gels and even in living cells. stanford.eduresearchgate.net The choice of the reporter tag itself can influence the binding potency and selectivity of the probe, highlighting the importance of considering the entire probe structure in its design. researchgate.net The development of probes with "clickable" affinity tags allows for greater flexibility in choosing the reporter group for a specific application. frontiersin.org

These innovations are not only leading to more selective and potent inhibitors but also to the development of sophisticated tools like photoswitchable inhibitors and imaging agents. researchgate.net For example, arylazopyrazole ureas and sulfones have been developed as a novel class of photoswitchable serine hydrolase inhibitors, allowing for optical control of enzyme activity. researchgate.net

Q & A

How can researchers determine the substrate specificity of serine hydrolases like OVCA2?

To assess substrate specificity, employ kinetic profiling using a diverse library of ester substrates (e.g., p-nitrophenyl alkyl esters with varying chain lengths). Measure catalytic efficiency (kcat/KM) via 96-well microplate assays with fluorogenic or chromogenic substrates. For example, OVCA2 exhibits a strong preference for long-chain alkyl esters (C8–C14), while shorter or branched esters show negligible activity . Structural modeling of the substrate-binding pocket can further explain selectivity, as seen in OVCA2’s narrow hydrophobic pocket .

What experimental approaches resolve contradictory catalytic efficiency data for serine hydrolase inhibitors?

Contradictions often arise from assay conditions (e.g., substrate solubility, buffer composition) or enzyme variants. Use mutagenesis (e.g., alanine substitution of catalytic residues like Ser117 in OVCA2) to confirm activity loss and validate results against background hydrolysis rates . Structural techniques like X-ray crystallography or differential scanning fluorimetry (DSF) can identify folding defects or stability issues in enzyme variants that may skew activity measurements .

What structural features dictate the selectivity of serine hydrolase inhibitors?

Inhibitor selectivity depends on active-site architecture and substrate-binding dynamics . For instance, OVCA2’s catalytic triad (Ser117-His206-Asp179) and hydrophobic pocket geometry favor long-chain substrates, while inhibitors targeting this triad must mimic these interactions . Comparative studies with homologs (e.g., yeast FSH1) reveal that subtle differences in binding pockets (e.g., FSH1’s broader substrate range) can guide inhibitor design .

How can cell-specific targeting of serine hydrolase inhibitors be achieved methodologically?

Use ester-esterase pairs or fluorogenic probes activated by cell-specific esterases. For example, masked fluorescent substrates hydrolyzed by endogenous esterases enable localized inhibitor release . Activity-based protein profiling (ABPP) with fluorophosphonate probes (e.g., ActivX™ Desthiobiotin-FP) can map active hydrolases in specific cell types, aiding targeted inhibitor validation .

What methods validate the catalytic triad in serine hydrolases experimentally?

Combine site-directed mutagenesis with kinetic assays to test triad residues (Ser, His, Asp). In OVCA2, alanine substitutions (e.g., S117A) reduced activity to background levels, confirming the triad’s role . Thermal shift assays (DSF) assess folding integrity of mutants, ensuring activity loss is not due to misfolding .

How to optimize heterologous expression systems for studying serine hydrolases?

Optimize induction conditions (e.g., lower temperature to 23°C post-IPTG induction) and use affinity chromatography (Ni-NTA for His-tagged enzymes) for purification . For disulfide-rich enzymes like OVCA2, employ E. coli strains with oxidizing cytoplasm (e.g., SHuffle®) to enhance soluble expression .

What strategies address discrepancies between in vitro and in vivo inhibitor efficacy?

Evaluate pharmacokinetic factors (e.g., serum stability, membrane permeability) using proteomic profiling in live cells. Carbamate inhibitors optimized via library-vs-library screening can improve in vivo specificity by targeting unique active-site features . Probe compounds like WWL70 (ABHD6 inhibitor) demonstrate how selectivity is maintained across physiological environments .

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